Hydroxanthommatin Hydroxanthommatin
Brand Name: Vulcanchem
CAS No.: 142394-84-1
VCID: VC21100411
InChI: InChI=1S/C20H15N3O8/c21-8(19(27)28)4-10(24)7-2-1-3-13-16(7)23-18-14(31-13)6-12(26)17-15(18)11(25)5-9(22-17)20(29)30/h1-3,5-6,8,23,26H,4,21H2,(H,22,25)(H,27,28)(H,29,30)
SMILES: C1=CC(=C2C(=C1)OC3=C(N2)C4=C(C(=C3)O)NC(=CC4=O)C(=O)O)C(=O)CC(C(=O)O)N
Molecular Formula: C20H15N3O8
Molecular Weight: 425.3 g/mol

Hydroxanthommatin

CAS No.: 142394-84-1

Cat. No.: VC21100411

Molecular Formula: C20H15N3O8

Molecular Weight: 425.3 g/mol

* For research use only. Not for human or veterinary use.

Hydroxanthommatin - 142394-84-1

Specification

CAS No. 142394-84-1
Molecular Formula C20H15N3O8
Molecular Weight 425.3 g/mol
IUPAC Name 11-(3-amino-3-carboxypropanoyl)-5-hydroxy-1-oxo-4,12-dihydropyrido[3,2-a]phenoxazine-3-carboxylic acid
Standard InChI InChI=1S/C20H15N3O8/c21-8(19(27)28)4-10(24)7-2-1-3-13-16(7)23-18-14(31-13)6-12(26)17-15(18)11(25)5-9(22-17)20(29)30/h1-3,5-6,8,23,26H,4,21H2,(H,22,25)(H,27,28)(H,29,30)
Standard InChI Key WSRZQBTZCCBWOL-UHFFFAOYSA-N
SMILES C1=CC(=C2C(=C1)OC3=C(N2)C4=C(C(=C3)O)NC(=CC4=O)C(=O)O)C(=O)CC(C(=O)O)N
Canonical SMILES C1=CC(=C2C(=C1)OC3=C(N2)C4=C(C(=C3)O)NC(=CC4=O)C(=O)O)C(=O)CC(C(=O)O)N

Introduction

Chemical Structure and Properties

Molecular Structure

Hydroxanthommatin features a pyrido[3,2-a]phenoxazinone chromophore, which contributes to its distinctive coloration and biological properties. Its complete chemical name is 11-(3-amino-3-carboxypropanoyl)-1-hydroxy-5-oxo-5H-pyrido[3,2-a]phenoxazine-3-carboxylic acid, as identified in wiktionary . The compound is also known by alternative names such as dihydroxanthommatin .

Physical and Chemical Properties

Table 1 summarizes the key physical and chemical properties of hydroxanthommatin:

PropertyValueReference
Molecular FormulaC20H15N3O8
Molecular Weight425.3 g/mol
CAS Number25705-16-2
Alternative CAS Number142394-84-1
AppearancePigment (color varies)
SolubilityLimited in common solvents; improved in acidified methanol
StabilityChemically unstable; susceptible to thermal reactions

Hydroxanthommatin exists in different forms, including 5,12-dihydroxanthommatin, which is described as a "conjugate base of 5,12-dihydroxanthommatin having anionic carboxy groups and a protonated primary amino group" . This diversity in forms contributes to the complexity of hydroxanthommatin chemistry.

Biosynthesis

Formation from 3-Hydroxykynurenine

A critical intermediate in hydroxanthommatin biosynthesis is 3-hydroxykynurenine (3-HK) . Research has shown that 3-HK itself has significant biological activities, including being a reactive oxygen species (ROS)-inducing cytotoxic tryptophan metabolite . The conversion of 3-hydroxykynurenine to ommochromes, including hydroxanthommatin, involves several steps:

  • Oxidative condensation of 3-hydroxykynurenine to form the uncyclized xanthommatin intermediate

  • Intramolecular cyclization to form the pyridine ring structure

  • Further modifications to produce the final hydroxanthommatin molecule

Research by the Cardinal enzyme in insects has been implicated in the enzymatic metabolism of 3-HK to xanthommatin, providing insights into the specific enzymatic processes involved in this biosynthetic pathway .

Uncyclized Xanthommatin as an Intermediate

A significant recent discovery in the biosynthesis of ommochromes is the identification of uncyclized xanthommatin as an intermediate between 3-hydroxykynurenine and the final ommatin products . This finding, reported in 2019, confirms that "ommatins are mainly biosynthesized by first the homodimerization of 3-hydroxykynurenine to the aminophenoxazinone uncyclized xanthommatin, and then an intramolecular cyclization to form the pyridine ring" . This elucidation represents an important advancement in understanding the biosynthetic pathway of ommochromes, including hydroxanthommatin.

Biological Functions

Role in Eye Pigmentation

Hydroxanthommatin plays a significant role in the pigmentation of insect eyes, particularly in Drosophila melanogaster . The compound contributes to the brown or red coloration of arthropod eyes. These pigments are localized in specialized organelles called ommochromasomes, which are responsible for the storage and synthesis of these compounds.

Photoprotection

Like other ommochromes, hydroxanthommatin is involved in light absorption and protection against UV radiation. This photoprotective function is essential for organisms exposed to high levels of UV radiation, where hydroxanthommatin helps mitigate potential damage to DNA and proteins.

Antioxidant Properties

Research suggests that hydroxanthommatin exhibits antioxidant properties, playing a protective role against oxidative stress by scavenging free radicals. A study on the skin of Jumbo Squid (JSS) identified xanthommatin and its derivatives (including hydroxanthommatin) as contributing to the antioxidant activity observed in these tissues . This antioxidant capacity may be attributed to functional groups in the structure, "primarily hydroxyl linked to aromatic rings" .

Visual Processes

Studies suggest that hydroxanthommatin may contribute to visual processes in certain species by enhancing contrast and sensitivity in low-light conditions. This function would be particularly valuable for organisms that need to navigate or hunt in environments with limited light availability.

Detection and Analysis Methods

Extraction Techniques

The extraction and analysis of hydroxanthommatin present challenges due to its chemical instability and the potential formation of artifacts during the extraction process . Researchers have developed various approaches to address these challenges:

  • Purification of ommochromasomes (the organelles containing ommochromes) prior to extraction

  • Careful control of extraction conditions to minimize chemical alterations

  • Use of acidified methanol as a solvent for improved solubility

Analytical Methods

Modern analytical techniques have significantly improved the detection and characterization of hydroxanthommatin:

  • High-Performance Liquid Chromatography (HPLC) coupled with various detection methods

  • Mass Spectrometry (MS) for structural elucidation

  • Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural analysis

  • Liquid Chromatography with Diode-Array Detection (LC-DAD) for separating and identifying ommochromes

In a study combining these techniques, researchers analyzed the metabolites of the tryptophan→ommochrome pathway produced both in vitro and in vivo, allowing for the identification of uncyclized xanthommatin and a better understanding of hydroxanthommatin formation .

Synthesis Methods

In vitro synthesis of hydroxanthommatin and related ommochromes typically involves the oxidative condensation of 3-hydroxykynurenine . This approach has been used to produce and study xanthommatin and related compounds, providing insights into the chemical properties and reactivity of these molecules.

Research Findings and Applications

Medical and Pharmaceutical Relevance

While hydroxanthommatin itself has limited documented medical applications, research on related compounds and pathways has significant medical relevance:

  • The kynurenine pathway, involved in hydroxanthommatin biosynthesis, has been implicated in neurodegenerative conditions like Huntington's disease

  • 3-Hydroxykynurenine, a precursor to hydroxanthommatin, has been identified as a ROS-inducing cytotoxic metabolite with potential implications for cancer research

  • The antioxidant properties of ommochromes like hydroxanthommatin suggest potential applications in addressing oxidative stress-related conditions

Material Science Applications

The unique coloration and properties of ommochromes, including hydroxanthommatin, suggest potential applications in material science:

  • Development of bio-inspired pigments

  • Creation of UV-protective materials

  • Application in optics and photonics based on light-absorption properties

Evolutionary and Ecological Significance

Research on hydroxanthommatin contributes to understanding the evolution of pigmentation systems across different species. The compound's presence in diverse organisms, from insects to cephalopods, provides insights into the conservation and adaptation of pigmentation mechanisms throughout evolution.

Comparison with Related Compounds

Xanthommatin and Derivatives

Hydroxanthommatin is closely related to xanthommatin, one of the better-studied ommatin compounds. Table 2 compares key aspects of hydroxanthommatin with related compounds:

CompoundChemical FormulaMolecular WeightDistinguishing FeaturesBiological DistributionReferences
HydroxanthommatinC20H15N3O8425.3 g/molAdditional hydroxyl groupArthropod eyes, especially Drosophila
XanthommatinC20H13N3O6391.3 g/mol (approx.)Base ommatin structureWidely distributed in arthropods
DihydroxanthommatinC20H15N3O8425.3 g/molReduced form of hydroxanthommatinSimilar to hydroxanthommatin
Uncyclized xanthommatinVariableVariableLacks cyclized pyridine ringIntermediate in biosynthesis

Other Ommochromes

The ommochrome family includes various other compounds beyond the xanthommatin derivatives:

  • Rhodommatin - mentioned as having functional groups related to antioxidant action

  • Ommatin D - similar to rhodommatin in its antioxidant potential

These related compounds share structural features with hydroxanthommatin but differ in specific functional groups and biological distributions.

Challenges and Future Research Directions

Technical Challenges

Several technical challenges have limited the comprehensive study of hydroxanthommatin:

  • Chemical instability making extraction and analysis difficult

  • Tendency to form artifacts during sample preparation

  • Limited commercial availability for research purposes

Addressing these challenges through improved analytical techniques and standardized protocols would enhance future research efforts.

Knowledge Gaps

Significant knowledge gaps remain in our understanding of hydroxanthommatin:

  • Detailed mechanisms of its biosynthesis in different species

  • Complete characterization of its biological functions beyond pigmentation

  • Comprehensive evaluation of its potential applications

  • Regulatory mechanisms controlling its production in vivo

Future Research Opportunities

Promising directions for future research include:

  • Development of improved synthesis methods for hydroxanthommatin and derivatives

  • Investigation of its potential pharmaceutical applications, particularly related to its antioxidant properties

  • Exploration of its role in different species beyond the well-studied model organisms

  • Examination of potential relationships between hydroxanthommatin metabolism and various disease states

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